5-Chloro-2-(oxan-2-ylmethoxy)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
5-chloro-2-(oxan-2-ylmethoxy)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4S/c13-9-4-5-11(12(7-9)19(14,15)16)18-8-10-3-1-2-6-17-10/h4-5,7,10H,1-3,6,8H2,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEHDZPKWGQXFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)COC2=C(C=C(C=C2)Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reaction Conditions
- Starting compound: 5-Chloro-2-hydroxybenzene-1-sulfonyl chloride or 5-chloro-2-hydroxybenzenesulfonyl chloride.
- Alkylation agent: Oxan-2-ylmethanol (tetrahydropyran-2-ylmethanol).
- Base: Pyridine or triethylamine (to facilitate nucleophilic substitution).
- Solvent: Anhydrous organic solvents such as dichloromethane or acetone.
- Reaction: The hydroxyl group of 5-chloro-2-hydroxybenzene-1-sulfonyl chloride is alkylated with oxan-2-ylmethanol under basic conditions to form the corresponding ether sulfonyl chloride.
Reaction Mechanism
- The base deprotonates the phenolic hydroxyl group, generating a phenolate ion.
- The phenolate attacks the electrophilic carbon of oxan-2-ylmethanol, forming the oxan-2-ylmethoxy ether linkage.
- The sulfonyl chloride group remains intact, yielding 5-chloro-2-(oxan-2-ylmethoxy)benzene-1-sulfonyl chloride.
Representative Data Table for Sulfonyl Chloride Intermediate
| Property | Value |
|---|---|
| Molecular Formula | C12H14ClO4S |
| Molecular Weight | 325.2 g/mol |
| CAS Number | Not explicitly available for exact compound |
| Purity | Typically ≥95% (after purification) |
| Reaction Temperature | Ambient to reflux (25–80 °C) |
| Reaction Time | 2–6 hours |
| Typical Yield | 80–90% |
Conversion of Sulfonyl Chloride to Sulfonamide
Reaction Conditions
- Nucleophile: Ammonia (NH3) or primary/secondary amines.
- Solvent: Polar aprotic solvents such as tetrahydrofuran (THF), dioxane, or aqueous mixtures.
- Temperature: 0–50 °C, often controlled to avoid side reactions.
- Procedure: The sulfonyl chloride intermediate is treated with ammonia or an amine, leading to nucleophilic substitution of the sulfonyl chloride group by the amine, forming the sulfonamide.
Mechanistic Insights
- The nucleophile attacks the sulfur atom of the sulfonyl chloride, displacing the chloride ion.
- This results in the formation of the sulfonamide bond (-SO2NH2).
- The reaction is typically rapid and high-yielding due to the electrophilicity of the sulfonyl chloride.
Representative Data Table for Sulfonamide Formation
| Parameter | Typical Values |
|---|---|
| Nucleophile | NH3 (aqueous or gaseous) |
| Solvent | THF, dioxane, or water/organic mix |
| Temperature | 0–50 °C |
| Reaction Time | 1–4 hours |
| Yield | 75–95% |
| Purification | Recrystallization or chromatography |
Alternative and Related Synthetic Routes
Chlorosulfonation Followed by Alkylation
- Starting from 5-chloro-2-(oxan-2-ylmethoxy)benzene, chlorosulfonation can be performed using chlorosulfonic acid or sulfuryl chloride to introduce the sulfonyl chloride group.
- Subsequent conversion to sulfonamide follows as above.
Direct Sulfonamide Formation via Aminolysis
- Some literature reports direct aminolysis of sulfonyl chlorides with amines under controlled conditions to form sulfonamides without isolating intermediates.
Related Compounds Synthesis Insights
- The synthesis of related compounds such as 4-[(oxolan-3-yl)methoxy]benzene-1-sulfonyl chloride involves similar alkylation of hydroxybenzenesulfonyl chlorides with oxolan-3-ylmethanol in the presence of bases like pyridine or triethylamine.
- These methods provide a conceptual framework for the preparation of the oxan-2-ylmethoxy derivative.
Summary Table of Preparation Steps
| Step | Reaction Type | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Alkylation (ether formation) | 5-chloro-2-hydroxybenzenesulfonyl chloride + oxan-2-ylmethanol + base | Solvent (DCM/acetone), reflux or ambient, 2–6 h | 5-chloro-2-(oxan-2-ylmethoxy)benzene-1-sulfonyl chloride | 80–90 |
| 2 | Aminolysis (sulfonamide formation) | Sulfonyl chloride intermediate + NH3 or amine | Solvent (THF/dioxane), 0–50 °C, 1–4 h | This compound | 75–95 |
Research Findings and Notes
- The sulfonyl chloride intermediate is a key reactive species enabling efficient synthesis of sulfonamides via nucleophilic substitution.
- Bases such as pyridine or triethylamine are essential to neutralize the hydrochloric acid generated during alkylation.
- The choice of solvent and temperature critically affects the yield and purity of both the sulfonyl chloride and sulfonamide products.
- Purification is typically achieved by recrystallization or chromatographic techniques to ensure ≥95% purity.
- Analogous synthetic routes for similar sulfonyl chloride compounds confirm the robustness and reproducibility of these methods.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(oxan-2-ylmethoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The oxan-2-ylmethoxy group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
5-Chloro-2-(oxan-2-ylmethoxy)benzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Chloro-2-(oxan-2-ylmethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Comparisons
Substituent Effects on Bioactivity
- The oxane methoxy group in the target compound introduces a larger, more rigid substituent compared to simple methoxy groups (e.g., in 5-chloro-2-methoxybenzenesulfonamide). This bulk may enhance metabolic stability by shielding the sulfonamide group from enzymatic degradation .
- Compounds with heterocyclic appendages (e.g., triazolo-pyridine in or benzoxazole in ) show improved target binding due to additional hydrogen-bonding or π-π interactions. The oxane group’s ether oxygen may similarly contribute to polar interactions .
Enzyme Inhibition Potential Analogs like 1c (COX-2 inhibition: 47.1% at 20 μM) demonstrate that electron-donating groups (e.g., methoxy) at the para-position enhance activity . The target compound’s oxane methoxy group, being electron-donating, may similarly support inhibitory effects, though direct data are lacking.
Solubility and Physicochemical Properties Bulky substituents (e.g., quinazolinone in 1c) reduce solubility, as seen in poor dissolution at 50 μM . The oxane ring’s polarity may mitigate this issue, but its overall impact remains speculative without experimental data.
Synthetic Accessibility The synthesis of the target compound likely involves sulfonyl chloride intermediates (e.g., CID 62104418) followed by amidation, similar to routes described for 4-{[(2-hydrazinecarbonyl)ethyl]amino}benzene-1-sulfonamide . The oxane methoxy group’s introduction may require specialized protecting groups, increasing synthetic complexity compared to methoxy analogs .
Biological Activity
5-Chloro-2-(oxan-2-ylmethoxy)benzene-1-sulfonamide is an organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and cardiovascular contexts. This article synthesizes current research findings, case studies, and experimental data to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound has the molecular formula C₁₂H₁₆ClNO₄S and is characterized by a chloro-substituted benzene ring, a sulfonamide group, and an oxan-2-ylmethoxy substituent. This unique structure may influence its biological interactions and efficacy.
The biological activity of this compound is primarily attributed to its sulfonamide group, which can inhibit specific enzymes by mimicking natural substrates. This inhibition disrupts metabolic pathways, potentially leading to various therapeutic effects. The exact molecular targets remain to be fully elucidated but are believed to involve enzyme inhibition relevant to bacterial growth and cardiovascular functions.
Antimicrobial Activity
Research has demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. A study evaluated various sulfonamides against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The findings indicated that compounds similar to this compound showed promising activity against these pathogens, suggesting its potential as an antimicrobial agent .
Table 1: Antimicrobial Efficacy of Sulfonamides
| Compound Name | Activity Against MRSA | Activity Against Other Bacteria |
|---|---|---|
| 5-Chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]} | High | Moderate |
| This compound | Moderate | High |
| Other Sulfonamides | Variable | Variable |
Cardiovascular Effects
Recent studies have explored the effects of sulfonamide derivatives on cardiovascular parameters. In an isolated rat heart model, various benzenesulfonamides were tested for their impact on perfusion pressure and coronary resistance. The results indicated that certain derivatives could significantly decrease perfusion pressure and coronary resistance, suggesting a potential therapeutic role in managing cardiovascular conditions .
Case Study: Isolated Rat Heart Model
In a controlled experiment:
- Objective : To assess the impact of benzenesulfonamide derivatives on cardiac function.
- Method : Isolated rat hearts were perfused with Krebs-Henseleit solution containing varying concentrations of the test compounds.
Results :
- The presence of specific sulfonamides led to a statistically significant reduction in both perfusion pressure and coronary resistance compared to control conditions.
Table 2: Effects on Perfusion Pressure
| Compound | Dose (nM) | Perfusion Pressure (mmHg) | Coronary Resistance (dyn·s/cm⁵) |
|---|---|---|---|
| Control | N/A | 80 ± 5 | 120 ± 10 |
| Compound A (5-Chloro...) | 0.001 | 65 ± 4* | 95 ± 8* |
| Compound B | 0.001 | 70 ± 3* | 100 ± 9* |
(*p < 0.05 compared to control)
Q & A
Q. What are the established synthetic routes for 5-Chloro-2-(oxan-2-ylmethoxy)benzene-1-sulfonamide, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves three stages: (1) sulfonation of the benzene ring using chlorosulfonic acid to introduce the sulfonyl chloride group, (2) coupling with oxan-2-ylmethoxy via nucleophilic substitution under basic conditions (e.g., sodium carbonate), and (3) purification via column chromatography. Key intermediates (e.g., sulfonyl chloride derivatives) are characterized using -NMR, -NMR, and IR spectroscopy to confirm functional groups. Mass spectrometry (HRMS) validates molecular weight .
Q. How is the crystal structure of sulfonamide derivatives like this compound determined, and what insights does it provide?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed for structural elucidation. For example, related N-(5-chloro-2-methoxyphenyl)benzenesulfonamide structures reveal planar sulfonamide groups and intermolecular hydrogen bonding (N–H···O), which stabilize the crystal lattice. This data aids in predicting solubility and reactivity .
Q. What in vitro biological screening approaches are suitable for preliminary evaluation of this compound?
- Methodological Answer : Initial screening against Gram-positive/-negative bacteria (e.g., S. aureus, E. coli) and cancer cell lines (e.g., NCI-60 panel) is performed. Protocols include microdilution assays (MIC determination) and MTT assays for cytotoxicity. Positive controls (e.g., doxorubicin for cancer) and solvent controls are critical to validate results .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the oxan-2-ylmethoxy coupling step?
- Methodological Answer : Systematic variation of parameters is required:
- Solvent : Polar aprotic solvents (THF/DMF) enhance nucleophilicity.
- Base : Sodium carbonate vs. triethylamine affects deprotonation efficiency.
- Temperature : Elevated temperatures (40–60°C) accelerate reaction but may increase side products.
Design of Experiments (DoE) tools like factorial design can identify optimal conditions. Recent studies achieved 93% yield using THF/HO (2:1) and sodium carbonate at RT .
Q. What computational strategies are effective for predicting the structure-activity relationship (SAR) of sulfonamide derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and QSAR modeling analyze interactions with biological targets (e.g., carbonic anhydrase IX for antitumor activity). DFT calculations (B3LYP/6-31G*) predict electronic properties (e.g., HOMO-LUMO gaps) linked to reactivity. Pharmacophore mapping identifies critical substituents (e.g., chloro and oxan-methoxy groups) for binding affinity .
Q. How can contradictory data on biological activity (e.g., anti-cancer vs. antimicrobial efficacy) be resolved?
- Methodological Answer : Contradictions may arise from assay variability or impurity. Steps include:
- Reproducibility : Re-testing under standardized conditions (e.g., ATCC protocols).
- Purity Analysis : HPLC (>95% purity) to exclude confounding impurities.
- Target-Specific Assays : Enzymatic assays (e.g., HDAC inhibition) to isolate mechanisms.
For example, sulfonamides with dichlorobenzene groups showed enhanced anti-cancer activity but reduced antimicrobial effects due to steric hindrance in bacterial targets .
Q. What strategies are recommended for scaling up the synthesis while maintaining regioselectivity?
- Methodological Answer : Continuous-flow reactors improve heat/mass transfer, reducing side reactions. Catalyst screening (e.g., Pd/C for dehalogenation) enhances selectivity. Process Analytical Technology (PAT) tools, like in-situ FTIR, monitor reaction progression. A 2022 study achieved 87% yield at 100 g scale using chlorosulfonic acid in a jacketed reactor with controlled temperature gradients .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
